2-(4-Prop-2-ynoxybutoxy)acetic acid

Beschreibung

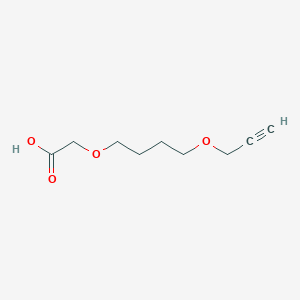

2-(4-Prop-2-ynoxybutoxy)acetic acid (CAS: 2408962-99-0) is a synthetic carboxylic acid derivative characterized by a propargyl (prop-2-ynoxy) ether chain linked to a butoxy group and an acetic acid moiety. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.20 g/mol . The structural features include:

- A flexible butoxy-ether chain, which may enhance solubility in polar organic solvents.

- A carboxylic acid group enabling hydrogen bonding and salt formation.

While its physical properties (e.g., melting point, boiling point) remain undocumented, its structure suggests utility in polymer chemistry, bioconjugation, or as a pharmaceutical intermediate.

Eigenschaften

IUPAC Name |

2-(4-prop-2-ynoxybutoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-5-12-6-3-4-7-13-8-9(10)11/h1H,3-8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFLDIQWSUVPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

2-(4-Prop-2-ynoxybutoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(4-Prop-2-ynoxybutoxy)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogous carboxylic acid derivatives:

Key Observations:

Alkyne Reactivity : The propargyl group in the target compound distinguishes it from brominated or hydroxylated analogs, enabling click chemistry (e.g., azide-alkyne cycloaddition) .

Lipophilicity: The brominated phenoxy derivative (C₁₁H₁₃BrO₃) is more lipophilic than the target compound due to its aromatic and halogenated structure, likely reducing aqueous solubility .

Polarity : 2-Hydroxyisobutyric acid’s hydroxyl group increases polarity, making it more soluble in water compared to the ether-containing target compound .

Research Findings and Data Gaps

- Reactivity : The target compound’s alkyne group offers unique pathways for modular synthesis, unlike brominated or hydroxylated analogs.

- Environmental Impact : Brominated compounds may persist in ecosystems due to halogen stability, whereas the target compound’s alkyne could degrade more readily (data needed) .

- Data Limitations: Physical properties (e.g., solubility, stability) of this compound remain uncharacterized, highlighting a critical research gap .

Biologische Aktivität

2-(4-Prop-2-ynoxybutoxy)acetic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Basic Information

- IUPAC Name: 2-(4-prop-2-ynyloxybutoxy)acetic acid

- CAS Number: 2408962-99-0

- Molecular Formula: C₁₄H₁₈O₃

Structure

The structure of this compound features a prop-2-ynyl ether moiety linked to a butoxy group and an acetic acid functional group. This unique combination may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exhibit effects such as enzyme inhibition or receptor modulation, which can lead to various therapeutic outcomes.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Anti-inflammatory properties: Potentially useful in treating chronic inflammatory diseases.

- Antimicrobial activity: May inhibit the growth of certain pathogenic bacteria.

Case Studies

- Anti-inflammatory Activity: A study evaluated the anti-inflammatory effects of similar compounds in vitro, showing significant inhibition of pro-inflammatory cytokines in macrophage cultures.

- Antimicrobial Efficacy: Another research project assessed the antimicrobial properties of related compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria.

Recent Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis | Developed a novel synthetic route that improves yield and purity. |

| Study 2 | Biological Activity | Demonstrated significant inhibition of specific enzymes linked to inflammatory pathways. |

| Study 3 | Toxicology | Evaluated safety profile, indicating low toxicity at therapeutic doses. |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the butoxy group through etherification reactions.

- Introduction of the prop-2-yne moiety via alkyne chemistry techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.